molecular formula C10H10O B8719367 1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE CAS No. 66021-98-5

1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE

Cat. No. B8719367
Key on ui cas rn: 66021-98-5
M. Wt: 146.19 g/mol
InChI Key: RTLAJYPVXKNGFV-UHFFFAOYSA-N
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Patent
US08993470B2

Procedure details

In a dry 25 mL Schlenk-tube, which has been flooded with argon, complex 24b (58 mg, 0.05 mmol, 5 mol %) and MnCl2 (6.3 mg, 0.05 mmol) were dissolved in 1 mL of toluene. Subsequently, the mixture was heated for 30 to 80° C. and was re-cooled to room temperature. The solution of the catalyst was transferred into a suspension of 1-methoxy-2-(prop-1-inyl)benzene (325 mg, 1 mmol) and molecular sieve (1 g, 5 Å, powder) in 4 mL of toluene and the reaction mixture was stirred for 2 h at room temperature. Subsequently, it was filtered over a short silica gel column (2 cm), the filtrate was concentrated and the residue was purified by means of column chromatography (SiO2, hexane/EtOAc, 20:1). One obtains 1,2-bis(2-methoxyphenyl)ethine (116 mg, 97%) as colorless solid. M.p.=126-127° C.; 1H NMR (400 MHz, CD2Cl2): δ=7.49 (ddd, J=7.3, 1.6, 0.5 Hz, 2H), 7.33 (ddd, J=7.9, 7.7, 1.9 Hz, 2H), 6.95 (td, J=7.9, 1.0 Hz, 4H), 3.92 (s, 6H); 13C NMR (100 MHz, CD2Cl2): δ=160.3 (2×C), 133.7 (2×CH), 130.1 (2×CH), 120.8 (2×CH), 113.0 (2×C), 111.3 (2×CH), 90.1 (2×C), 56.2 (2×CH3); IR (film): v=3105, 3033, 2998, 2963, 2937, 2833, 1945, 1903, 1863, 1598, 1574, 1498, 1464, 1456, 1432, 1274, 1241, 1184, 1162, 1115, 1047, 1020, 937, 750 cm−1; MS (EI) m/z (%): 238 [M+] (100), 237 (32), 223 (23), 221 (15), 207 (10), 195 (5), 178 (8), 165 (14), 152 (9), 131 (19), 111 (6), 97 (3), 89 (3); HRMS (ESI): m/z: calculated for C16H14O2+Na: 261.0886. found: 261.0884.
[Compound]
Name
complex 24b
Quantity
58 mg
Type
reactant
Reaction Step One
[Compound]
Name
MnCl2
Quantity
6.3 mg
Type
reactant
Reaction Step One
Quantity
325 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]#[C:10][CH3:11]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]#[C:10][C:11]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
complex 24b
Quantity
58 mg
Type
reactant
Smiles
Name
MnCl2
Quantity
6.3 mg
Type
reactant
Smiles
Step Two
Name
Quantity
325 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C#CC
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 25) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was re-cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Subsequently, it was filtered over a short silica gel column (2 cm)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by means of column chromatography (SiO2, hexane/EtOAc, 20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C#CC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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